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Compound of Interest

Compound Name:
2-(3-Bromopropyl)-4,4,5,5-

tetramethyl-1,3,2-dioxaborolane

Cat. No.: B053741 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of C9H18BBrO2,

chemically known as 4-(Bromomethyl)phenylboronic acid pinacol ester, in the synthesis of

advanced functionalized polymers. This versatile monomer is instrumental in creating stimuli-

responsive materials with significant potential in drug delivery and other biomedical

applications.

Introduction to C9H18BBrO2
4-(Bromomethyl)phenylboronic acid pinacol ester is a bifunctional organic compound featuring

a bromomethyl group and a pinacol-protected boronic acid. This unique structure allows for its

participation in various polymerization reactions and subsequent modifications, leading to

polymers with tailored properties. The pinacol ester serves as a protecting group for the boronic

acid, preventing interference during polymerization and allowing for controlled synthesis.

Key Applications in Functionalized Polymer
Synthesis
The primary application of C9H18BBrO2 lies in the development of "smart" polymers that can

respond to specific environmental stimuli, such as changes in pH or the presence of certain
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biomolecules like glucose. This responsiveness is primarily attributed to the boronic acid

moiety, which can form reversible covalent bonds with diols.

pH-Responsive Polymers for Targeted Drug Delivery
Polymers incorporating 4-(bromomethyl)phenylboronic acid pinacol ester can be designed to

release therapeutic agents in the acidic microenvironments often found in tumor tissues or

within cellular endosomes. The boronic ester linkage is susceptible to hydrolysis under acidic

conditions, leading to the cleavage of the polymer backbone or the release of a conjugated

drug.

Glucose-Responsive Polymers for Insulin Delivery
A significant area of research is the development of glucose-responsive polymers for self-

regulated insulin delivery systems. The boronic acid group can form a complex with glucose. In

the presence of elevated glucose levels, a competitive binding mechanism can trigger the

release of encapsulated insulin from the polymer matrix. This approach holds promise for

creating "closed-loop" systems for diabetes management.[1][2]

Data Presentation: Properties of C9H18BBrO2-
Derived Polymers
The following tables summarize representative quantitative data for polymers synthesized

using boronic acid-containing monomers, illustrating their controlled characteristics and

performance in drug delivery applications.
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Polymer
System

Polymerization
Method

Mn (kDa) PDI (Đ) Reference

Polystyrene-Br

Macroinitiator
eATRP 10.9 1.14 [3]

Polystyrene (PS-

Br)
eATRP 2.15 1.08 [4]

Poly[(AMP-b-

(AMP-co-PFPA)]
RAFT - - [5]

p(LAMA-b-

AAPBA)
RAFT - - [6]

Table 1: Molecular Weight Characteristics of Boronic Acid-Containing Polymers. Mn = Number-

average molecular weight, PDI = Polydispersity Index.
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Polymer
System

Drug Stimulus Release Profile Reference

PTX/PBA NPs Paclitaxel (PTX) pH 5.5
>60% release

within 96 hours
[7]

PTX/PBA NPs Paclitaxel (PTX) pH 7.4
~20% release

within 96 hours
[7]

Dox-loaded PLA-

PEI-PBA NPs

Doxorubicin

(Dox)
pH

pH-responsive

release
[8]

FITC-Insulin-

loaded Micelles
FITC-Insulin Glucose

Glucose-

triggered release
[5]

Insulin-loaded

p(LAMA-b-

AAPBA) NPs

Insulin Glucose

Sustained,

glucose-

responsive

release

[6]

Rhodamine B-

loaded Hydrogel
Rhodamine B Glucose (20 g/L)

Enhanced

release

compared to low

glucose

[9]

Table 2: Stimuli-Responsive Drug Release from Boronic Acid-Functionalized Polymers.

Experimental Protocols
Detailed methodologies for key polymerization techniques involving monomers analogous to

C9H18BBrO2 are provided below. These protocols can be adapted for the specific use of 4-

(bromomethyl)phenylboronic acid pinacol ester.

Protocol 1: Atom Transfer Radical Polymerization
(ATRP) of a Styrenic Monomer
This protocol is adapted from the ATRP of substituted styrenes and can be modified for

monomers containing the 4-(bromomethyl)phenylboronic acid pinacol ester moiety.[10]
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Materials:

Styrenic monomer (e.g., a vinyl derivative of 4-(bromomethyl)phenylboronic acid pinacol

ester)

Initiator: 1-Phenylethyl bromide (1-PEBr)

Catalyst: Copper(I) bromide (CuBr)

Ligand: 2,2'-Bipyridine (bipy)

Solvent: Diphenyl ether

Inhibitor remover column

Procedure:

Purify the styrenic monomer by passing it through a column of basic alumina to remove the

inhibitor.

In a Schlenk flask under an inert atmosphere (e.g., argon), combine the monomer, 1-PEBr,

CuBr, and bipy in diphenyl ether. A typical molar ratio would be [Monomer]:[1-PEBr]:[CuBr]:

[bipy] = 100:1:1:3.

Degas the reaction mixture by three freeze-pump-thaw cycles.

Place the sealed flask in a preheated oil bath at 110 °C and stir.

Monitor the polymerization by taking samples at regular intervals to determine monomer

conversion (via ¹H NMR) and molecular weight (via Gel Permeation Chromatography -

GPC).

To terminate the polymerization, cool the flask to room temperature and expose the mixture

to air.

Dilute the reaction mixture with a suitable solvent (e.g., THF) and pass it through a neutral

alumina column to remove the copper catalyst.
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Precipitate the polymer in a non-solvent (e.g., methanol), filter, and dry under vacuum.

Protocol 2: Reversible Addition-Fragmentation chain-
Transfer (RAFT) Polymerization
This general protocol for RAFT polymerization can be adapted for monomers like a vinyl or

acrylamide derivative of 4-(bromomethyl)phenylboronic acid pinacol ester.[11][12]

Materials:

Monomer

RAFT agent (e.g., 2-dodecylthiocarbonothioylthio)propionic acid)

Initiator: 1,1'-Azobis(cyclohexanecarbonitrile) (AIBN)

Solvent: N,N-Dimethylformamide (DMF)

Non-solvent for precipitation (e.g., isopropanol or water)

Procedure:

In a round-bottom flask, dissolve the monomer, RAFT agent, and AIBN in DMF.

Seal the flask with a rubber septum and degas the solution by bubbling with nitrogen for at

least 15 minutes.

Place the flask in a preheated oil bath at the desired temperature (e.g., 90 °C) and stir for the

specified reaction time (e.g., 16 hours).

Terminate the reaction by cooling the flask to room temperature.

Precipitate the polymer by adding the reaction mixture dropwise into a stirred non-solvent.

Collect the polymer by filtration and dry it under vacuum.

Characterize the polymer for molecular weight (Mn) and polydispersity (PDI) using GPC.
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Protocol 3: Post-Polymerization Modification
This approach involves first synthesizing a polymer with a reactive handle and then introducing

the 4-(bromomethyl)phenylboronic acid pinacol ester moiety.

Example: Modification of a Polymer with Pendant Halogen Groups

Synthesize a polymer with reactive side chains (e.g., poly(chloromethylstyrene)) using a

controlled polymerization technique like ATRP or RAFT.

Dissolve the synthesized polymer in a suitable solvent (e.g., THF).

In a separate flask, prepare a solution of 4-(hydroxymethyl)phenylboronic acid pinacol ester

and a non-nucleophilic base (e.g., proton sponge).

Add the solution of the boronic acid derivative to the polymer solution and stir at an elevated

temperature (e.g., 60 °C) for 24-48 hours.

Monitor the reaction progress using ¹H NMR to observe the disappearance of the starting

polymer's reactive group signal and the appearance of signals corresponding to the

incorporated boronic acid moiety.

Once the reaction is complete, precipitate the functionalized polymer in a non-solvent, filter,

and dry under vacuum.

Visualizations: Workflows and Mechanisms
General Workflow for Polymer Synthesis and
Application
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Caption: General workflow from polymer synthesis to drug delivery application.
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Mechanism of pH-Responsive Drug Release
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Caption: pH-triggered drug release via boronic ester hydrolysis.

Mechanism of Glucose-Responsive Insulin Release
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Caption: Glucose-mediated insulin release from a boronic acid polymer matrix.

Conclusion
4-(Bromomethyl)phenylboronic acid pinacol ester is a valuable building block for the creation of

sophisticated functionalized polymers. Its ability to participate in controlled polymerization

reactions and the inherent stimuli-responsive nature of the boronic acid moiety make it a

compound of high interest for researchers in polymer chemistry, materials science, and drug
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development. The protocols and data presented herein provide a foundation for the exploration

and application of C9H18BBrO2 in developing next-generation smart materials.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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